1-Hydroxymethylfluoranthene

Vue d'ensemble

Description

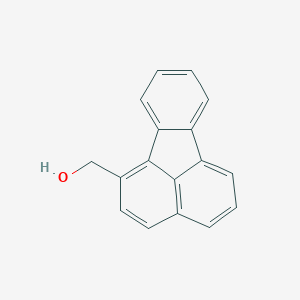

1-Hydroxymethylfluoranthene is a chemical compound with the molecular formula C17H12O It is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH)

Méthodes De Préparation

The synthesis of 1-Hydroxymethylfluoranthene typically involves several steps. One common method includes the reaction of fluoranthene with formaldehyde under acidic conditions to introduce the hydroxymethyl group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial production methods for this compound are less commonly documented, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to enhance efficiency and reduce costs .

Analyse Des Réactions Chimiques

1-Hydroxymethylfluoranthene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form fluoranthene-1-carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert this compound to fluoranthene. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The hydroxymethyl group can be substituted with other functional groups through reactions with appropriate reagents.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction produces hydrocarbons.

Applications De Recherche Scientifique

1-Hydroxymethylfluoranthene has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.

Biology: This compound is used in studies related to environmental toxicology.

Medicine: Research into the potential therapeutic applications of this compound is ongoing.

Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 1-Hydroxymethylfluoranthene involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, potentially leading to mutagenic and carcinogenic effects. The pathways involved in these interactions are complex and are the subject of ongoing research .

Comparaison Avec Des Composés Similaires

1-Hydroxymethylfluoranthene can be compared with other fluoranthene derivatives, such as:

Fluoranthene: The parent compound, which lacks the hydroxymethyl group. It is less reactive but more stable.

1-Methylfluoranthene: Similar in structure but with a methyl group instead of a hydroxymethyl group. It has different reactivity and applications.

1-Fluoro-2-hydroxymethylfluoranthene: A fluorinated derivative with unique properties due to the presence of the fluorine atom.

The uniqueness of this compound lies in its specific reactivity due to the hydroxymethyl group, making it a valuable compound for various scientific and industrial applications.

Activité Biologique

1-Hydroxymethylfluoranthene is a polycyclic aromatic hydrocarbon (PAH) derivative that has garnered attention due to its potential biological activities, particularly in the context of mutagenicity and interactions with biological macromolecules. Understanding its biological activity is crucial for assessing its environmental impact and potential therapeutic applications.

Chemical Structure and Properties

This compound features a hydroxymethyl group (-CH2OH) attached to the fluoranthene backbone. This modification can significantly alter its chemical reactivity and biological interactions compared to its parent compound, fluoranthene.

The biological activity of this compound is primarily attributed to its ability to interact with DNA and proteins:

- DNA Interactions: The hydroxymethyl group can participate in hydrogen bonding with nucleic acids, while the aromatic structure allows for π-π stacking interactions. These interactions can lead to DNA adduct formation, which is a precursor to mutagenesis.

- Protein Interactions: The compound may also interact with various proteins, potentially affecting their function through competitive binding or conformational changes.

Mutagenicity Studies

Research has demonstrated that this compound exhibits mutagenic properties. A comparative analysis using the Ames test indicated that this compound has significant mutagenic potential when assessed against various strains of Salmonella typhimurium. Table 1 summarizes key findings from studies on the mutagenicity of hydroxymethylfluoranthenes.

Table 1: Mutagenicity of Hydroxymethylfluoranthenes

| Compound | Mutagenicity (Ames Test) | Reference |

|---|---|---|

| This compound | Positive | |

| 2-Hydroxymethylfluoranthene | More potent | |

| 3-Hydroxymethylfluoranthene | Moderate |

Case Studies

Several case studies have explored the biological effects of hydroxymethyl derivatives, including this compound. For instance, a study investigated the metabolic activation pathways of PAHs in liver homogenates from Aroclor-pretreated rats. The results indicated that this compound was converted into more reactive intermediates, increasing its mutagenic potential .

Toxicological Implications

The toxicity profile of this compound suggests potential risks associated with exposure:

- Acute Toxicity: PAHs are known to be toxic to various organ systems, including the liver and immune system. The metabolic activation of this compound could lead to adverse effects similar to those observed with other PAHs .

- Chronic Effects: Long-term exposure may result in carcinogenic outcomes due to persistent DNA damage and mutations .

Propriétés

IUPAC Name |

fluoranthen-1-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O/c18-10-12-9-8-11-4-3-7-15-13-5-1-2-6-14(13)17(12)16(11)15/h1-9,18H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYNLFKVZHLIKRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC4=C3C2=C(C=C4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80158179 | |

| Record name | 1-Hydroxymethylfluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133550-91-1 | |

| Record name | 1-Hydroxymethylfluoranthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133550911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxymethylfluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.